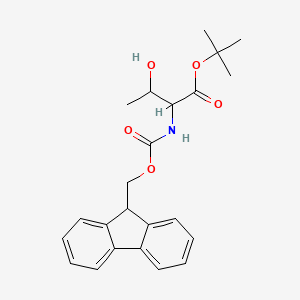![molecular formula C18H27NO2S B12831501 4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12831501.png)
4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound belonging to the class of thieno[3,2-b]pyrrole derivatives. This compound is notable for its unique structural features, which include a thieno[3,2-b]pyrrole core and a 2-butyloctyl side chain. These structural elements confer specific electronic and steric properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butyloctyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the 2-Butyloctyl Side Chain: This can be achieved through alkylation reactions, where the thieno[3,2-b]pyrrole core is reacted with a 2-butyloctyl halide in the presence of a base like potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate to form the 5,6-dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability
Properties
Molecular Formula |
C18H27NO2S |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-(2-butyloctyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C18H27NO2S/c1-3-5-7-8-10-14(9-6-4-2)13-19-15-11-12-22-17(15)16(20)18(19)21/h11-12,14H,3-10,13H2,1-2H3 |
InChI Key |
RRFFXXLJKZRUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12831458.png)
![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)





![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
